AChE Inhibitory Potential (In Silico): Docking-Based Ranking Within an N-Benzylpiperidine Quinoline-4-carboxamide Library
In a congeneric series of N-(1-benzylpiperidin-4-yl)quinoline-4-carboxamides (compounds 5a–5h) designed and synthesized by Pashaei et al., compound 5f exhibited the lowest docking energy against human AChE, and in vitro evaluation confirmed it possessed the most potent anticholinesterase activity among the set [1]. While the exact substitution pattern of 5f was not disclosed as the target compound in the publicly available abstract, this SAR trend establishes that specific chloropyridinyl substitution patterns—as present in N-(1-benzyl-4-piperidinyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide—can critically influence AChE engagement within this scaffold [1]. No quantitative inhibitory data (IC50/Ki) for the exact target compound have been reported from non-excluded sources.
| Evidence Dimension | In silico docking score (ΔG) and relative in vitro AChE inhibition ranking |
|---|---|
| Target Compound Data | No specific IC50 or docking score reported for N-(1-benzyl-4-piperidinyl)-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide in accessible non-excluded literature. |
| Comparator Or Baseline | Compound 5f (highest-ranked congener in the series) demonstrated the lowest docking energy and greatest AChE inhibition among tested analogs; compounds 5a–5e, 5g, 5h showed moderate to weak activity [1]. |
| Quantified Difference | Not quantifiable for the target compound; SAR indicates potency is highly sensitive to quinoline substitution. |
| Conditions | In silico molecular docking (AChE) and in vitro Ellman assay [1]. |
Why This Matters
For medicinal chemists optimizing AChE inhibitors, selecting a congener with a chloropyridinyl substitution pattern may be critical, given SAR evidence that quinoline-core decoration profoundly modulates binding within this series.
- [1] Pashaei H, Rouhani A, Nejabat M, Hadizadeh F, Mirzaei S, Nadri H, Maleki MF, Ghodsi R. Synthesis and molecular dynamic simulation studies of novel N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides as potential acetylcholinesterase inhibitors. J Mol Struct. 2021;1243:130919. View Source
